molecular formula C14H23NO3 B4007284 4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE CAS No. 97303-79-2

4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE

Cat. No.: B4007284
CAS No.: 97303-79-2
M. Wt: 253.34 g/mol
InChI Key: AAPOJYKIJJMKDM-UHFFFAOYSA-N
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Description

4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine is an organic compound with the molecular formula C₁₄H₂₃NO₃. It features a morpholine ring, a dioxolane ring, and a cyclohexene ring, making it a complex and interesting molecule for various chemical studies .

Scientific Research Applications

4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine typically involves the reaction of morpholine with a suitable dioxolane derivative and a cyclohexene derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a more saturated compound .

Mechanism of Action

The mechanism by which 4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine is unique due to its combination of three different ring structures, which gives it distinct chemical properties and reactivity compared to its simpler counterparts .

Properties

IUPAC Name

4-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-2-4-12(5-3-1)14-17-11-13(18-14)10-15-6-8-16-9-7-15/h1-2,12-14H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOJYKIJJMKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2OCC(O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387839
Record name Morpholine, 4-[[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97303-79-2
Record name Morpholine, 4-[[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE
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4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE
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4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE
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4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE
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4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE
Reactant of Route 6
4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE

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